molecular formula C37H72O5 B13755091 3-Steraoyl-2-palmitoyl-SN-glycerol

3-Steraoyl-2-palmitoyl-SN-glycerol

Cat. No.: B13755091
M. Wt: 597.0 g/mol
InChI Key: VYQDALBEQRZDPL-PGUFJCEWSA-N
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Description

3-Steraoyl-2-palmitoyl-SN-glycerol is a complex lipid molecule that belongs to the class of triacylglycerols. It is composed of a glycerol backbone esterified with stearic acid at the first position and palmitic acid at the second position. This compound is significant in various biological and industrial processes due to its unique structural properties and functional roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Steraoyl-2-palmitoyl-SN-glycerol typically involves the esterification of glycerol with stearic acid and palmitic acid. The process can be carried out using chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases. The reaction conditions often include elevated temperatures and controlled pH levels to ensure efficient esterification.

Industrial Production Methods

In industrial settings, the production of this compound is achieved through large-scale esterification processes. These processes utilize high-pressure reactors and continuous flow systems to maximize yield and efficiency. The use of immobilized enzymes as catalysts is also common in industrial production to enhance reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

3-Steraoyl-2-palmitoyl-SN-glycerol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of peroxides and other oxidative products.

    Reduction: The compound can be reduced to form simpler glycerides and fatty acids.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Reagents like acyl chlorides and anhydrides are used in the presence of catalysts such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Produces peroxides, aldehydes, and ketones.

    Reduction: Yields simpler glycerides and free fatty acids.

    Substitution: Results in modified glycerides with different fatty acid chains.

Scientific Research Applications

3-Steraoyl-2-palmitoyl-SN-glycerol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and reduction mechanisms.

    Biology: Plays a role in membrane structure and function studies, as well as in the investigation of lipid metabolism.

    Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.

    Industry: Utilized in the production of cosmetics, food additives, and biodegradable lubricants.

Mechanism of Action

The mechanism by which 3-Steraoyl-2-palmitoyl-SN-glycerol exerts its effects involves its interaction with lipid membranes and enzymes. It integrates into lipid bilayers, affecting membrane fluidity and permeability. The compound also serves as a substrate for lipases, which hydrolyze it into free fatty acids and glycerol, influencing various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphocholine: A phospholipid with similar structural properties but different fatty acid composition.

    1-Palmitoyl-2-stearoyl-SN-glycero-3-phosphocholine: Another phospholipid with palmitic and stearic acids but attached to a phosphocholine head group.

Uniqueness

3-Steraoyl-2-palmitoyl-SN-glycerol is unique due to its specific combination of stearic and palmitic acids, which confer distinct physical and chemical properties. Its ability to form stable emulsions and its role in lipid metabolism make it particularly valuable in both research and industrial applications.

Properties

Molecular Formula

C37H72O5

Molecular Weight

597.0 g/mol

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] octadecanoate

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m1/s1

InChI Key

VYQDALBEQRZDPL-PGUFJCEWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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